molecular formula C9H16O4 B1662010 Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate CAS No. 6290-17-1

Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

Cat. No. B1662010
CAS RN: 6290-17-1
M. Wt: 188.22 g/mol
InChI Key: GSIXJEIRJVOUFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate is an isomeric mixture of ethyl dimethyl dioxolane acetate . It is also referred to as ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate .


Molecular Structure Analysis

The molecular formula of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate is C9H16O4 . The average mass is 188.221 Da and the monoisotopic mass is 188.104858 Da .


Physical And Chemical Properties Analysis

Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate has a density of 1.0±0.1 g/cm3, a boiling point of 220.6±15.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 45.7±3.0 kJ/mol and the flash point is 86.8±20.4 °C . The refractive index is 1.424 .

properties

IUPAC Name

ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-4-11-8(10)5-9(3)12-6-7(2)13-9/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIXJEIRJVOUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(OCC(O1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047549
Record name Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Soft, fruity notes
Record name cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1699/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1699/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.048-1.054
Record name cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1699/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

CAS RN

6290-17-1, 293292-51-0
Record name Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6290-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=293292-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006290171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6290-17-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6547
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dioxolane-2-acetic acid, 2,4-dimethyl-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.943
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032200
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

Citations

For This Compound
9
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2019 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. Ethyl 2, 4-dimethyldioxolane-2-acetate was evaluated for genotoxicity, repeated dose …
J Yu, J Zhao, T Yang, R Feng, L Liu - Journal of Proteome …, 2023 - ACS Publications
Gastric cancer (GAS) is one of the malignant tumors of the gastrointestinal system. Alterations in metabolite composition can reflect pathological processes of GAS and constitute a basis …
Number of citations: 1 pubs.acs.org
IG Sipes, A Mattia - Safety evaluation of certain food additives and …, 2008 - apps.who.int
The Committee was requested to evaluate 13 members of a group of aliphatic acyclic diols, triols and related substances. The Committee noted that five substances (listed as Nos 1720, …
Number of citations: 12 apps.who.int
PD Venugopal - tobaccocontrol.bmj.com
1 SupplementaryData_TableS3. Environmental persistence, bioaccumulation, aquatic toxicity and hazard concentration value estimat Page 1 1 SupplementaryData_TableS3. …
Number of citations: 0 tobaccocontrol.bmj.com
Q Zhang, J Ma, Y Yang, J Deng, K Zhu, Y Yi, J Tang… - LWT, 2023 - Elsevier
The fermentation of kiwifruit into kiwi wine (KW) can represent a strategy to reduce the economic losses linked to fruits imperfections, spoilage, over production and seasonality. In the …
Number of citations: 2 www.sciencedirect.com
G Zhu, Z Xiao - Flavors and Fragrances in Food Processing …, 2022 - ACS Publications
Flavors and fragrances are mixtures of aroma compounds. Flavors have been widely applied to various products, such as beverages, foods, pharmaceutical preparations, and tobacco …
Number of citations: 0 pubs.acs.org
EFSA Panel on Food Contact Materials … - EFSA …, 2010 - Wiley Online Library
The Scientific Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (the Panel) was asked to give scientific advice to the Commission on the implications for …
Number of citations: 2 efsa.onlinelibrary.wiley.com
E KOÇAK - Communications Faculty of Sciences University of …, 2020 - dergipark.org.tr
Lipidomics covers analysis of all lipid species in an organism. Lipid metabolism is one of the key factors to understand cellular processes at molecular level. Lipidomics has been used …
Number of citations: 2 dergipark.org.tr
E Koçak - teav.ankara.edu.tr
Lipidomics covers analysis of all lipid species in an organism. Lipid metabolism is one of the key factors to understand cellular processes at molecular level. Lipidomics has been used …
Number of citations: 3 teav.ankara.edu.tr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.